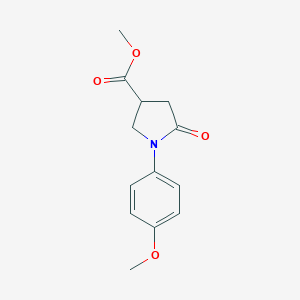

Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrrolidine ring, which also contains a carboxylate ester and a ketone functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with an appropriate pyrrolidine derivative under acidic or basic conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which employs boron reagents and palladium catalysts to form the desired carbon-carbon bonds . The reaction conditions often include mild temperatures and the use of environmentally benign solvents.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method ensures high yields and purity of the final product while minimizing waste and energy consumption .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Aplicaciones Científicas De Investigación

Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and natural product analogs.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

- 4-Methoxyamphetamine

- 5-(4-Methoxyphenyl)-1H-indole

Uniqueness

Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new molecules with diverse applications in research and industry .

Actividad Biológica

Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate, a compound with a unique structural configuration, has garnered attention due to its potential biological activities. This article delves into the synthesis, biological evaluations, and pharmacological implications of this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

This compound belongs to a class of pyrrolidine derivatives. The synthesis typically involves the reaction of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with methanol in the presence of an acid catalyst. This process yields the methyl ester form, which is crucial for enhancing solubility and bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, using both diffusion and serial dilution methods to establish minimum inhibitory concentrations (MICs) .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Aspergillus niger | 32 |

The compound's structure, particularly the methoxy group, appears to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has shown potential cytotoxic effects against cancer cell lines. For instance, it was evaluated against the MCF-7 breast cancer cell line, revealing an IC50 value of approximately 17 µM. This suggests that this compound may inhibit cancer cell proliferation effectively .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 17 |

| HT-29 | 9 |

| HeLa | 15 |

The biological activity of this compound can be attributed to its ability to interfere with cellular processes. The compound may induce apoptosis in cancer cells through the activation of caspase pathways or by disrupting mitochondrial function . Furthermore, its antimicrobial action may involve the disruption of bacterial cell wall synthesis or function.

Case Studies

Several case studies have highlighted the potential applications of this compound in pharmacology:

- Antibacterial Efficacy : A clinical evaluation noted that formulations containing this compound were effective in treating infections caused by resistant strains of bacteria, showcasing its relevance in modern medicine .

- Cancer Treatment : In vitro studies demonstrated that this compound could sensitize cancer cells to existing chemotherapeutic agents, suggesting a synergistic effect that warrants further investigation .

Propiedades

IUPAC Name |

methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-11-5-3-10(4-6-11)14-8-9(7-12(14)15)13(16)18-2/h3-6,9H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZMKQFUWQHLIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.